4-Chloro-7-fluoro-6-nitroquinazoline is an intermediate in the synthesis of Afatinib , an aminocrotonylamino-substituted quinazoline derivative used for treating cancer and diseases of the respiratory tract, lungs, gastrointestinal tract, bile duct, and gallbladder .
The compound 1 was synthesized from the commercially available 4-chloro-7-fluoro-6-nitro-quinazoline 2 through three steps including substitution with phenylamine, nucleophilic substitution reaction, and reduction reaction . The structures were confirmed by 1 HNMR .
The structure of the title compound III was determined using mass-spectrometry, FT-IR, 1H-NMR, 13C-NMR, DEPT, HSQC (Heteronuclear single quantum coherence), HMBC (Heteronuclear Multiple Bond Correlation Spectroscopy) spectroscopies, and PXRD analysis .
The target product was synthesized from 7-fluoro-6-nitroquinazolin-4-ol (5) through three steps including chlorination and nucleophilic substitution reactions .
The physical and chemical properties of 4-Chloro-7-fluoro-6-nitroquinazoline are as follows: Molecular Weight: 227.580, Density: 1.6±0.1 g/cm3, Boiling Point: 395.3±37.0 °C at 760 mmHg, Flash Point: 192.9±26.5 °C .
4-Chloro-7-fluoro-6-nitroquinazoline is classified as a quinazoline derivative, which falls under the broader category of heterocyclic compounds. These compounds are significant in medicinal chemistry due to their diverse biological activities. This specific derivative has gained attention for its potential applications in the synthesis of pharmaceuticals, particularly as an intermediate in the production of cancer therapies such as Afatinib.
The synthesis of 4-Chloro-7-fluoro-6-nitroquinazoline typically involves several key steps:
The molecular structure of 4-Chloro-7-fluoro-6-nitroquinazoline can be described as follows:
The presence of these substituents affects the electronic distribution within the molecule, influencing its reactivity and interactions with other compounds. The planar arrangement allows for effective π-stacking interactions, which can be significant in biological systems.
4-Chloro-7-fluoro-6-nitroquinazoline participates in various chemical reactions:
Reagents such as hydrogen gas (for reduction) and potassium permanganate (for oxidation) are commonly employed, with reaction conditions tailored to achieve desired products efficiently .
The mechanism of action for compounds like 4-Chloro-7-fluoro-6-nitroquinazoline often involves interactions at the molecular level that affect biological pathways:
Experimental studies often utilize techniques such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and elucidate mechanisms .
The physical and chemical properties of 4-Chloro-7-fluoro-6-nitroquinazoline include:
Property | Value |
---|---|
Molecular Weight | 227.58 g/mol |
Density | Approximately |
Boiling Point | at |
Flash Point |
These properties indicate stability under various conditions, making it suitable for further chemical transformations.
4-Chloro-7-fluoro-6-nitroquinazoline has several significant applications in scientific research:
4-Chloro-7-fluoro-6-nitroquinazoline (CAS#: 162012-70-6) is a halogenated and nitrated heterocyclic compound belonging to the quinazoline family. Its molecular formula is C₈H₃ClFN₃O₂, with a molecular weight of 227.58 g/mol [1] [4]. Systematic names include:
[O-][N+](=O)c1cc2c(Cl)ncnc2cc1F
[2] [6] UYQMNEZWVKRWMS-UHFFFAOYSA-N
[6] The structure features a quinazoline core (a bicyclic system of fused benzene and pyrimidine rings) with substituents at key positions: chlorine at C4 (activating electrophilic substitution), fluorine at C7 (enhancing electron-withdrawing effects), and a nitro group at C6 (influencing reactivity and polarity) [4] [10].
Table 1: Fundamental Chemical Properties
Property | Value | |
---|---|---|
Molecular Formula | C₈H₃ClFN₃O₂ | |
Molecular Weight | 227.58 g/mol | |
Density | 1.6±0.1 g/cm³ | |
Boiling Point | 395.3±37.0 °C (760 mmHg) | |
Flash Point | 192.9±26.5 °C | |
LogP (Partition Coefficient) | 1.15 | [4] |
This compound emerged in the 1990s as synthetic methodologies for functionalized quinazolines advanced. The earliest documented synthesis appeared in Chinese patent CN102702115A (filed 2012), which addressed limitations of prior routes—specifically low yields (30–50%) and isomer contamination [3]. The patent detailed an optimized three-step process starting from 2-amino-4-fluorobenzoic acid (yield: 66–70%), establishing it as a scalable intermediate for pharmaceutical applications [3]. Commercial availability followed through suppliers like Sigma-Aldrich (as "AldrichCPR") and LGC Standards, targeting early-stage drug-discovery researchers [2] [6] [10]. Its designation as a "unique chemical" sold "as-is" reflects its specialized role in medicinal chemistry [6].
4-Chloro-7-fluoro-6-nitroquinazoline is a versatile building block in drug synthesis. The C4 chlorine is highly reactive toward nucleophilic substitution, enabling C–N bond formation with amines to generate 4-aminoquinazoline derivatives [3] . This scaffold is pivotal for kinase inhibitors, exemplified by its use in synthesizing:
In organic chemistry, the C6 nitro group facilitates reduction to amines for further derivatization, while the fluorine atom enables regioselective metal-catalyzed cross-coupling (e.g., Suzuki reactions) . Its electron-deficient core also supports electrophilic substitution at C5/C8 positions [3].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5